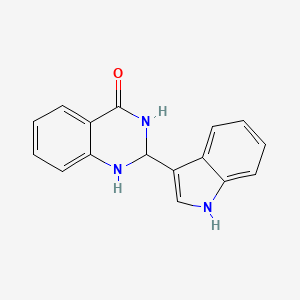

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one

CAS No.: 396098-84-3

Cat. No.: VC6343832

Molecular Formula: C16H13N3O

Molecular Weight: 263.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 396098-84-3 |

|---|---|

| Molecular Formula | C16H13N3O |

| Molecular Weight | 263.3 |

| IUPAC Name | 2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20) |

| Standard InChI Key | PWJNHCZVIHAJFG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Properties

The molecule consists of a partially saturated quinazolin-4-one ring system fused to an indole group at the 3-position. X-ray crystallographic data for analogous compounds reveal a planar quinazolinone core with puckering at the tetrahydro ring junction, creating a chiral center at C2 . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the N1-H of the indole and the carbonyl oxygen () of the quinazolinone, stabilizing a cisoid conformation. This interaction reduces rotational freedom, enhancing π-orbital overlap across the fused system and contributing to fluorescence properties observed in derivatives .

Table 1: Key Molecular Descriptors

Spectroscopic Fingerprints

Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic absorptions at 1655 cm (C=O stretch), 1622 cm (C=N vibration), and 3302 cm (N-H stretch) . NMR spectra in deuterated dimethyl sulfoxide (DMSO-) exhibit resonances at δ 7.61 ppm (d, J = 6.9 Hz, 1H, aromatic), δ 8.26 ppm (s, 1H, NH), and δ 5.72 ppm (s, 1H, CH) . NMR signals confirm the carbonyl carbon at δ 164.1 ppm and indole C3 at δ 127.7 ppm .

Synthetic Methodologies

Graphene Oxide-Catalyzed Cyclocondensation

A scalable synthesis employs graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) in aqueous medium at 60°C . Anthranilamide reacts with indole-3-carbaldehyde in a three-component cascade:

-

Imine Formation: Nucleophilic attack of the amine on the aldehyde yields a Schiff base.

-

Cyclization: Intramolecular attack by the indole nitrogen generates the tetrahydroquinazoline ring.

-

Oxidation: Oxone mediates dehydrogenation to aromatize the system, though the final product retains partial saturation .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 25 mg GO | 89% yield |

| Temperature | 60°C | <5% side products |

| Solvent | HO | Enhanced green chemistry metrics |

| Reaction Time | 4–6 hours | Complete conversion |

Alternative Routes and Modifications

Microwave-assisted synthesis reduces reaction times to 15–30 minutes but requires polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . Post-functionalization via Buchwald-Hartwig amidation introduces electron-donating groups at the 6-position of the quinazolinone, modulating photophysical properties .

Physicochemical and Material Properties

Solubility and Stability Profiles

The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves in dimethylformamide (DMF) and dichloromethane (DCM). Accelerated stability studies under ICH guidelines show degradation <2% after 6 months at 40°C/75% relative humidity, with oxidation of the indole moiety being the primary degradation pathway .

Photophysical Behavior

Time-dependent DFT (TDDFT) simulations predict an absorption maximum at 342 nm (ε = 12,500 Mcm) and emission at 468 nm, attributed to a transition localized on the indole-quinazolinone system . The fluorescence quantum yield () of 0.48 in THF suggests potential as an organic light-emitting diode (OLED) emitter .

Challenges and Future Directions

Synthetic Scalability Limitations

Current GO-catalyzed methods produce 200–500 mg batches, insufficient for industrial applications . Continuous flow reactors paired with immobilized GO catalysts could enhance throughput but require optimization of residence time and catalyst stability .

Unanswered Mechanistic Questions

The role of oxone in the final oxidation step remains ambiguous. Hypotheses include single-electron transfer (SET) pathways versus oxyhalogenation mechanisms, necessitating electron paramagnetic resonance (EPR) studies .

Application-Driven Design

Rational modifications to improve aqueous solubility—such as PEGylation at the indole nitrogen—could enable pharmaceutical development. Concurrently, introducing heavy atoms (e.g., bromine at C5) may enhance intersystem crossing for photocatalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume